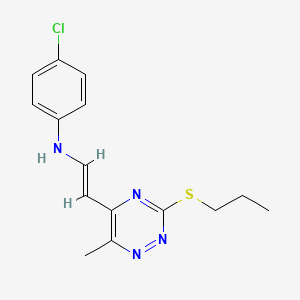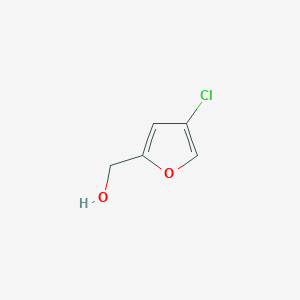
(4-Chlorofuran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Chlorofuran-2-yl)methanol” is a chemical compound with the CAS Number: 1399652-62-0 . It has a molecular weight of 132.55 . It is in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H5ClO2 . The Inchi Code is 1S/C5H5ClO2/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2 .Physical And Chemical Properties Analysis
“this compound” is a liquid with a molecular weight of 132.55 . It is stored at a temperature of -10 .Wissenschaftliche Forschungsanwendungen
Chemical Interactions and Complex Formation Research on the complex formation between methanol (CH3OH) and carbon tetrachloride (CCl4) reveals insights into the interactions involving chlorinated compounds and alcohols. The study investigates the competition between hydrogen bonded and halogen bonded complexes, highlighting the molecular level interactions that are crucial for understanding the behavior of (4-Chlorofuran-2-yl)methanol in various solvents and atmospheric conditions (Pal et al., 2020).
Catalysis and Methanol Synthesis Methanol plays a pivotal role in industrial chemistry, with its synthesis and application being a subject of extensive research. Studies on the use of rare earth elements in methanol synthesis catalysis via hydrogenation of carbon oxides offer insights into the catalytic performance improvements. This research could be extrapolated to understand the reactivity and potential catalytic applications of this compound in synthesizing other compounds or as a catalyst itself (Richard & Fan, 2018).
Photodesorption and Photoproducts The study of methanol ice photodesorption and the active photon-induced desorption of its irradiation products in space chemistry highlights the stability and reactivity of methanol under UV irradiation. This is crucial for understanding the behavior of chlorinated methanol derivatives like this compound under similar conditions, potentially affecting atmospheric chemistry and astrochemistry (Cruz-Diaz et al., 2016).
Biological Oxidation and Microbial Carbon Source Methanol's role as a microbial carbon source in the tropical Atlantic emphasizes its biogeochemical significance. Understanding methanol's interactions in marine environments can inform studies on the biodegradation and environmental impact of chlorinated alcohols, including this compound, highlighting their role in carbon cycling and microbial energy sources (Dixon et al., 2011).
Safety and Hazards
The safety information for “(4-Chlorofuran-2-yl)methanol” includes several hazard statements such as H227, H302, H312, H315, H319, H332, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like other small molecules, it likely interacts with its targets via non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
It’s worth noting that methanol, a similar compound, is metabolized in the body through oxidation to formaldehyde by alcohol dehydrogenase, and then to formic acid by aldehyde dehydrogenase .
Pharmacokinetics
Metabolism and excretion would likely occur through standard biochemical pathways, potentially involving oxidation and conjugation reactions .
Result of Action
The molecular and cellular effects of (4-Chlorofuran-2-yl)methanol’s action are currently unknown due to the lack of research on this specific compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme temperatures or pH levels could potentially affect the compound’s stability or its interaction with targets .
Eigenschaften
IUPAC Name |
(4-chlorofuran-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGECSURURFTXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1399652-62-0 |
Source


|
| Record name | (4-chlorofuran-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-enamide](/img/structure/B2887821.png)
![N-1,3-benzodioxol-5-yl-2-({1-[2-(dimethylamino)ethyl]-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl}thio)acetamide](/img/structure/B2887822.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2887825.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2887826.png)
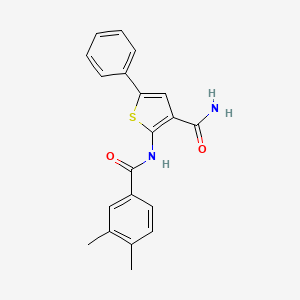
![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2887829.png)


![Methyl 2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2887838.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2887839.png)
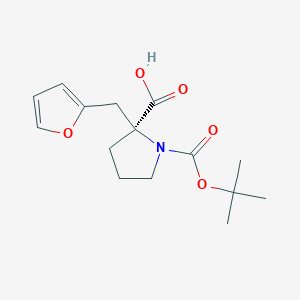
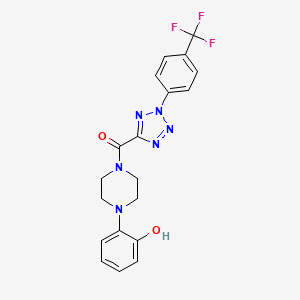
![Methyl 8-chloro-4-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/no-structure.png)
